molecular formula C5H10ClNO B1323441 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 909186-56-7

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B1323441
M. Wt: 135.59 g/mol
InChI Key: ZFOKPFPITUUCJX-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the CAS Number 909186-56-7 . It has a molecular weight of 135.59 . It is a solid at room temperature .


Synthesis Analysis

There are several methods for synthesizing 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. One approach involves starting with 4R-hydroxy-l-proline as a chiron . Another method involves the use of trans-4-hydroxy-L-proline .


Molecular Structure Analysis

The InChI code for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is 1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is used as a reactant in the preparation of diaza/aza/phthalazines as p38 kinase inhibitors for treating inflammations .


Physical And Chemical Properties Analysis

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a solid at room temperature . It has a molecular weight of 135.59 .

Scientific Research Applications

Literature Review

Specific Scientific Fields

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Summary of Applications

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Methods of Application

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Results and Outcomes

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Discussion and Conclusion

References

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Chemical Education

Results

Enhanced learning experiences and better understanding of chemical concepts by students.

These applications are hypothetical and based on the general chemical structure and reactivity of “2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride”. For concrete examples and detailed information, one would need to refer to scientific literature and research articles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P280 .

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619998
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

CAS RN

909186-56-7
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 3
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 4
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 5
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Citations

For This Compound
7
Citations
PS Portoghese, JG Turcotte - Journal of medicinal chemistry, 1971 - ACS Publications
Optically activeAr-Me-A"-benzyl quaternary derivatives of (IS, 2S)-2-oxa-5-azabicyclo [2.2. 1] heptane were synthesized in order to investigate the effect of an asymmetric quaternary N …
Number of citations: 9 pubs.acs.org
DF Zhang, P Li, ZY Lin, HH Huang - Chinese Chemical Letters, 2014 - Elsevier
An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1) from trans-4-hydroxy-l-proline was developed. Using benzyloxycarbonyl (Cbz) as …
Number of citations: 4 www.sciencedirect.com
S Jiao, H Jiang, C Fan, C Xu, J Jiang, Y Xu… - Chemical Engineering …, 2023 - Elsevier
Ferroelectric semiconductors have gained significant attraction for designing photovoltaic devices. However, their wide bandgap results in poor absorption of visible light. Herein, we …
Number of citations: 2 www.sciencedirect.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
RA Craig, BM Fox, C Hu, KW Lexa… - Journal of Medicinal …, 2022 - ACS Publications
Dual leucine zipper kinase (DLK) and leucine zipper-bearing kinase (LZK) are regulators of neuronal degeneration and axon growth. Therefore, there is a considerable interest in …
Number of citations: 4 pubs.acs.org
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 35 pubs.acs.org
LAT Cleghorn, PC Ray, J Odingo… - Journal of Medicinal …, 2018 - ACS Publications
With the emergence of multidrug-resistant strains of Mycobacterium tuberculosis there is a pressing need for new oral drugs with novel mechanisms of action. Herein, we describe the …
Number of citations: 49 pubs.acs.org

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